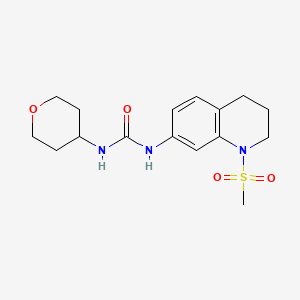
1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of nitrogen-containing cyclic compound, and a tetrahydropyran group, which is a type of oxygen-containing cyclic compound . The molecule also contains a urea group and a methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and tetrahydropyran rings, along with the urea and methylsulfonyl groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline and tetrahydropyran rings might undergo reactions at their heteroatoms (nitrogen and oxygen, respectively), and the urea and methylsulfonyl groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms might make the compound capable of forming hydrogen bonds, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystal structure analysis of structurally similar compounds such as sulfonylurea herbicides has provided insights into their molecular interactions, which could be relevant for designing molecules with specific biological or physical properties. For instance, studies on the crystal structure of azimsulfuron, a sulfonylurea herbicide, have detailed molecular interactions forming a three-dimensional architecture, which could inform the design of new compounds with desired chemical and physical properties (Youngeun Jeon et al., 2015).
Biological Activity Studies
Compounds within the same chemical family have been studied for their biological activities, including their roles as enzyme inhibitors. For example, the examination of certain tetrahydroisoquinoline derivatives has shown potential in selectively inhibiting enzymes such as phenylethanolamine N-methyltransferase (PNMT) while showing low affinity toward the alpha 2-adrenoceptor, indicating a potential application in designing selective enzyme inhibitors (G. L. Grunewald et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-24(21,22)19-8-2-3-12-4-5-14(11-15(12)19)18-16(20)17-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLPJFJCRZEWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

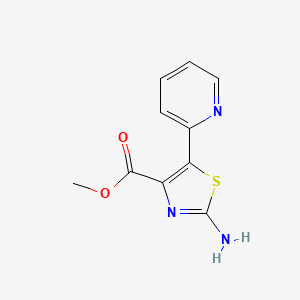
![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)


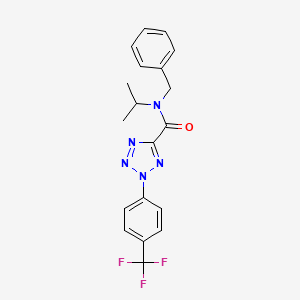
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440543.png)
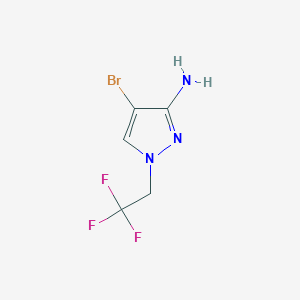
![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)
![Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2440549.png)
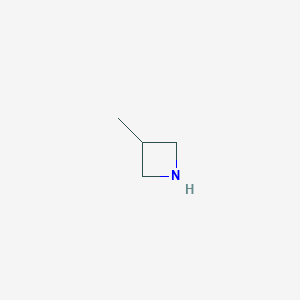
![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)